molecular formula C8H13ClN2S B15263337 4-(1,3-Thiazol-4-yl)piperidine hydrochloride

4-(1,3-Thiazol-4-yl)piperidine hydrochloride

Cat. No.: B15263337
M. Wt: 204.72 g/mol
InChI Key: SRKRHTYZDPIKEV-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-yl)piperidine hydrochloride (CAS 690261-80-4) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a piperidine ring linked to a 1,3-thiazole heterocycle, a privileged structure found in numerous bioactive molecules. The integration of the piperidine and thiazole pharmacophores makes this compound a valuable building block for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This piperidine-thiazole derivative serves as a key intermediate in the synthesis of potent protein kinase inhibitors. Research indicates that analogous thiazole compounds function as inhibitors of cGMP-dependent protein kinase (PKG), a validated target for antimalarial drug development . Furthermore, the thiazole nucleus is an integral component of several clinically approved anticancer drugs, such as dasatinib and dabrafenib, underscoring the therapeutic relevance of this structural motif . The piperazine and thiazole-based hybrids have demonstrated promising cytotoxicity against various cancer cell lines, including hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) . The compound's structure aligns with research efforts focused on refining thiazole pharmacophores to improve properties like fast-killing potency in antimalarials and efficacy in targeted chemotherapeutic agents . Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference.

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-3-9-4-2-7(1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H

InChI Key

SRKRHTYZDPIKEV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CSC=N2.Cl

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 4-(1,3-Thiazol-4-yl)piperidine Hydrochloride

Molecular Characteristics

The compound features a piperidine ring (C5H11N) fused to a 1,3-thiazole heterocycle (C3H3NS), with a hydrochloride salt enhancing its stability. The molecular formula is C8H11N2S·HCl , corresponding to a molecular weight of 216.71 g/mol . The thiazole ring contributes aromatic stability and electron-rich sites for electrophilic substitution, while the piperidine moiety offers conformational flexibility for receptor interactions.

Thermodynamic and Spectroscopic Data

Characterization via nuclear magnetic resonance (NMR) reveals distinct proton environments: the thiazole protons resonate as singlets near δ 8.8–9.0 ppm , while piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm . Infrared (IR) spectroscopy shows absorption bands at 1550–1430 cm⁻¹ for C=N and C-S stretches, confirming the thiazole structure. Mass spectrometry (MS) data report a parent ion peak at m/z 180.1 for the free base, with the hydrochloride form exhibiting a molecular ion cluster around m/z 216.7 .

Synthetic Routes to 4-(1,3-Thiazol-4-yl)piperidine Hydrochloride

Nucleophilic Substitution Using Preformed Thiazole Derivatives

Reaction of 4-Hydroxypiperidine with 2-Bromothiazole

A widely cited method involves the alkylation of 4-hydroxypiperidine with 2-bromothiazole in the presence of a base. For example, sodium carbonate in N,N-dimethylformamide (DMF) facilitates nucleophilic substitution at 70–80°C over 10 hours , yielding 76–83% of the intermediate 1-(thiazol-2-yl)piperidin-4-ol. Subsequent hydrochloride salt formation is achieved via treatment with 2M HCl , followed by recrystallization from ethyl acetate to attain >99% purity.

Key Advantages :

  • Avoids column chromatography, simplifying purification.
  • Scalable to multi-kilogram batches without yield loss.

Limitations :

  • Requires strict temperature control to minimize byproducts.
Alternative Alkali and Solvent Systems

Replacing sodium carbonate with potassium carbonate in acetonitrile at 110–120°C reduces reaction time to 6 hours while maintaining yields >80%. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state, whereas acetonitrile offers faster kinetics due to higher dielectric constants.

Cyclization Strategies for Thiazole Ring Formation

Hantzsch Thiazole Synthesis

In this approach, 4-cyanopiperidine reacts with thiourea and α-haloketones under acidic conditions to form the thiazole ring. For instance, chloroacetone in ethanol with HCl catalysis at reflux generates the thiazole moiety directly on the piperidine scaffold. The intermediate 4-(thiazol-4-yl)piperidine is then precipitated as the hydrochloride salt using hydrogen chloride gas , yielding 65–70% product.

Optimization Insights :

  • Excess thiourea (1.5 equivalents) minimizes unreacted cyanopiperidine.
  • Slow addition of α-haloketones prevents oligomerization.

Post-Synthetic Modifications

Hydrochloride Salt Formation

The free base of 4-(1,3-thiazol-4-yl)piperidine is treated with HCl in diethyl ether to form the hydrochloride salt. Crystallization from methanol/ethyl acetate mixtures (1:3) enhances purity to >99% , as confirmed by elemental analysis.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across major preparation routes:

Method Starting Materials Reagents/Solvents Conditions Yield Purity Reference
Nucleophilic Substitution 4-Hydroxypiperidine, 2-Bromothiazole Na2CO3, DMF 70–80°C, 10 h 76–83% >99%
Hantzsch Cyclization 4-Cyanopiperidine, Thiourea, Chloroacetone HCl, Ethanol Reflux, 8 h 65–70% 95%
Alkylation with K2CO3 4-Hydroxypiperidine, 2-Bromothiazole K2CO3, Acetonitrile 110–120°C, 6 h 81–83% >99%

Critical Observations :

  • Nucleophilic substitution (Method 1) offers superior yields and purity, making it industrially preferred.
  • Hantzsch cyclization (Method 2) is less efficient but valuable for introducing diverse thiazole substituents.

Mechanistic Insights and Reaction Optimization

Nucleophilic Substitution Mechanism

The reaction proceeds via an SN2 mechanism , where the piperidine nitrogen attacks the electrophilic carbon of 2-bromothiazole. The base (e.g., Na2CO3) deprotonates 4-hydroxypiperidine, enhancing nucleophilicity. Solvent polarity stabilizes the transition state, with DMF reducing activation energy compared to less polar solvents.

Role of Solvent and Temperature

DMF coordinates to the alkali metal ion, facilitating deprotonation, while elevated temperatures (70–120°C) accelerate the reaction by overcoming kinetic barriers. Lower temperatures favor byproduct formation, such as N-alkylation of the thiazole ring.

Industrial-Scale Production Considerations

Process Intensification

Batch reactions at 50–60°C with 10–15-hour dwell times balance yield and energy costs. Continuous flow systems are under exploration to reduce solvent use and improve heat transfer.

Waste Management

Post-reaction mixtures are treated with aqueous HCl to recover unreacted piperidine derivatives, while ethyl acetate is recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Pharmaceutical Research

4-(1,3-Thiazol-4-yl)piperidine hydrochloride is utilized in drug discovery. It is studied for its role as an inhibitor or modulator of specific enzymes or receptors. The compound's unique combination of thiazole and piperidine structures gives it distinct biological activities, making it valuable for drug development.

Chemical Synthesis

4-(1,3-Thiazol-4-yl)piperidine hydrochloride serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions. In the synthesis of 4-(1,3-Thiazol-4-yl)piperidine dihydrochloride, thiazole derivatives and piperidine react under controlled conditions, often using N-bromosuccinimide and thiourea in an aqueous medium to create substituted thiazole derivatives. Large-scale synthesis in industrial settings involves automated reactors and continuous flow systems to maintain consistent quality and yield. Purification techniques like high-performance liquid chromatography (HPLC) and crystallization ensure the required purity levels for different applications.

Biological activities and interactions

Research indicates that 4-(1,3-Thiazol-4-yl)piperidine dihydrochloride has potential biological activities. It has been tested for antimicrobial, antifungal, and anticancer properties. The compound interacts with molecular targets in biological systems, influencing various pathways and potentially leading to therapeutic effects. Studies have focused on its role in enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring is known to interact with various biological pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural features, molecular properties, and biological activities of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride and its analogs:

Compound Name Molecular Formula Average Mass (g/mol) Substituent/Linker Notable Activity/Application Evidence Source
4-(1,3-Thiazol-4-yl)piperidine hydrochloride* C₈H₁₂ClN₂S ~218.7 Thiazol-4-yl, direct attachment Hypothesized CNS modulation N/A
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) C₁₁H₁₃N₃S·HCl ~263.8 Thiazol-4-yl, ethynyl linker, methyl mGluR5 antagonist; attenuates cocaine reinstatement [2]
4-[(1,3-Thiazol-2-yloxy)methyl]piperidine HCl C₉H₁₅ClN₂OS 234.74 Thiazol-2-yloxy, methylene linker Not explicitly stated; likely CNS-targeted [1]
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl C₁₃H₁₇ClN₄ 264.76 Triazol-5-yl, phenyl substituent Potential kinase or enzyme inhibition [5]
4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl C₉H₁₆ClN₃ 201.7 Pyrazol-3-yl, methyl substituent Unspecified; possible metabolic studies [12]
Paroxetine HCl (SSRI derivative) C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl groups Selective serotonin reuptake inhibitor [8], [10]

Key Structural Differences and Implications

Thiazole Substitution Pattern: The user’s compound features an unsubstituted thiazole directly attached to piperidine, whereas MTEP includes a 2-methyl-thiazole linked via an ethynyl group . The compound from has a thiazol-2-yloxy methyl linker, introducing polarity that may reduce BBB permeability compared to direct thiazole attachment .

Heterocycle Variants :

  • Replacement of thiazole with triazole () or pyrazole () alters hydrogen-bonding capacity and aromatic interactions. For example, triazoles can engage in stronger dipole interactions, making them suitable for enzyme inhibition (e.g., kinases), whereas thiazoles may prioritize hydrophobic binding pockets .

Pharmacological Profiles :

  • MTEP : Demonstrates efficacy in attenuating stress-induced cocaine reinstatement, attributed to its mGluR5 antagonism .
  • Paroxetine Derivatives : Feature bulky aromatic groups (e.g., benzodioxol) for serotonin transporter (SERT) binding, a stark contrast to the compact thiazole-piperidine scaffold .

Research Findings and Functional Insights

  • MTEP’s Ethynyl Linker : The ethynyl group in MTEP introduces conformational restraint, optimizing receptor binding. Removal of this linker (as in the user’s compound) may reduce selectivity but improve synthetic accessibility .
  • Metabolic Stability : Thiazole rings generally exhibit moderate metabolic stability. Compounds with methylene or ethynyl linkers () may undergo oxidative metabolism, whereas direct heterocycle attachment could enhance resistance to degradation.

Biological Activity

4-(1,3-Thiazol-4-yl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by case studies and relevant data tables.

Synthesis

The synthesis of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride typically involves the reaction of piperidine with thiazole derivatives. This process can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Anticancer Activity

Research indicates that 4-(1,3-Thiazol-4-yl)piperidine hydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
  • Mechanism : The compound appears to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. Specifically, it has been reported to enhance caspase-3 activity significantly at concentrations as low as 10 µM .

Table 1: Anticancer Activity Data

Cell LineConcentration (µM)Apoptosis InductionCaspase-3 Activity (fold increase)
MDA-MB-23110Yes1.33
HepG210Yes1.57

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Comparison Drug
Staphylococcus aureus4Vancomycin
Escherichia coli16Ciprofloxacin

The biological activity of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride can be attributed to multiple mechanisms:

  • Microtubule Destabilization : Similar to other compounds in its class, it disrupts microtubule dynamics, leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Selective Toxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is critical for therapeutic applications.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Breast Cancer Cells : A study found that treatment with the compound resulted in significant morphological changes indicative of apoptosis in MDA-MB-231 cells at concentrations above 5 µM.
  • Antimicrobial Efficacy Against Resistant Strains : Another investigation highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .

Q & A

Q. What established synthetic routes are available for 4-(1,3-Thiazol-4-yl)piperidine hydrochloride?

Answer: Synthesis typically involves:

  • Step 1: Cyclocondensation of thiazole precursors (e.g., 4-aminothiazole) with piperidine derivatives under reflux in polar solvents like ethanol or DMF.
  • Step 2: Salt formation via reaction with hydrochloric acid to yield the hydrochloride salt.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) .
Reaction Step Reagents/Conditions Yield
CyclocondensationEthanol, 80°C, 12 hrs60-70%
HCl Salt FormationHCl (aq.), RT, 2 hrs85-90%

Key Considerations: Optimize pH and temperature to minimize byproducts (e.g., thiazole ring oxidation) .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm piperidine and thiazole ring integration (e.g., thiazole C-H protons at δ 7.8–8.5 ppm) .
  • HPLC: Purity assessment using C18 columns (mobile phase: acetonitrile/0.1% TFA in water) .
  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 201.1 (free base) and 237.6 (hydrochloride) .
  • X-ray Crystallography: Resolve crystal structure for salt confirmation (if single crystals are obtainable) .

Q. What biological activities are reported for thiazole-piperidine derivatives, and how are they assayed?

Answer: Similar compounds (e.g., triazole-piperidine analogs) exhibit:

  • Antimicrobial Activity: Tested via minimum inhibitory concentration (MIC) assays against E. coli and S. aureus .
  • Anticancer Potential: Assessed using MTT assays on cancer cell lines (e.g., IC50 values in HepG2 or MCF-7 cells) .
Assay Type Target Organism/Cell Line Reported Activity
MIC (Antimicrobial)S. aureus (Gram+)MIC = 8–16 µg/mL
MTT (Cytotoxicity)HepG2 (Liver Cancer)IC50 = 25–50 µM

Methodological Note: Include positive controls (e.g., cisplatin for cytotoxicity) and validate purity (>95%) to avoid false positives .

Advanced Research Questions

Q. How can reaction mechanisms for thiazole-piperidine derivatives be elucidated to resolve contradictory reactivity data?

Answer:

  • Kinetic Studies: Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-determining steps .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map energy profiles for cyclocondensation or substitution reactions .
  • Isotopic Labeling: Trace 13C-labeled precursors to confirm regioselectivity in thiazole ring formation .

Case Study: Conflicting reports on thiazole ring stability under basic conditions can be resolved by comparing hydrolysis rates at varying pH (e.g., pH 7–12) .

Q. What strategies optimize synthetic yield and purity for scale-up without compromising structural integrity?

Answer:

  • Process Automation: Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor crystallization .
  • Byproduct Mitigation: Add antioxidants (e.g., BHT) during synthesis to prevent thiazole ring oxidation .
Parameter Optimized Range Impact on Yield
Reaction Temperature70–75°CMaximizes cyclization
HCl Concentration1.0–1.2 MPrevents over-salt formation

Q. How do structural modifications (e.g., thiazole vs. triazole rings) influence biological target interactions?

Answer:

  • SAR Studies: Compare binding affinities of thiazole- and triazole-piperidine derivatives using:
  • Surface Plasmon Resonance (SPR): Quantify interactions with enzymes (e.g., kinases).

  • Molecular Docking (AutoDock Vina): Predict binding poses in active sites (e.g., COX-2 or EGFR) .

    Key Finding: Thiazole’s sulfur atom enhances hydrophobic interactions, while triazole’s nitrogen-rich structure favors hydrogen bonding .

Q. How should researchers address discrepancies in reported biological activity data?

Answer:

  • Purity Validation: Re-test compounds using orthogonal methods (e.g., NMR + HPLC) to rule out impurity-driven artifacts .
  • Assay Standardization: Adhere to CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity .
  • Meta-Analysis: Compare data across studies with matched experimental conditions (e.g., cell passage number, serum concentration) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no effect?

Answer: Potential factors include:

  • Strain Variability: Use ATCC reference strains to ensure consistency.
  • Compound Solubility: Pre-solubilize in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
  • Resistance Mechanisms: Screen for efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide) .

Methodological Resources

  • Synthesis Protocols: PubChem (CID: 71299989) and ECHA databases provide validated reaction schemes .
  • Computational Tools: Gaussian 16 for DFT, AutoDock Vina for docking studies .

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